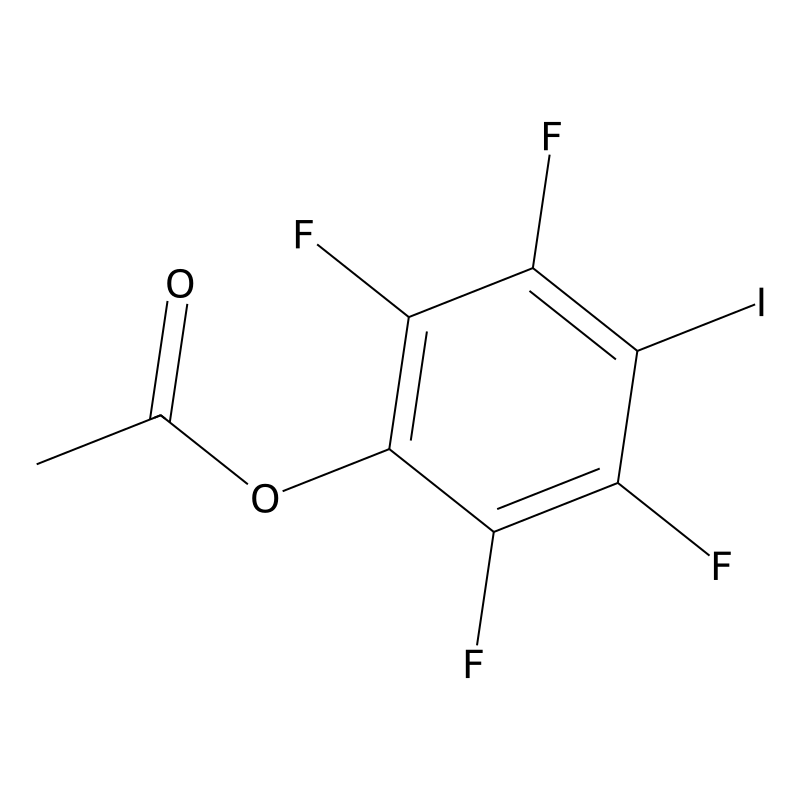

2,3,5,6-Tetrafluoro-4-iodophenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,5,6-Tetrafluoro-4-iodophenyl acetate is an organic compound characterized by the molecular formula C8H3F4IO2 and a molecular weight of 334.01 g/mol. It is classified as an iodinated aryl acetate and is recognized for its unique physical and chemical properties, making it a valuable intermediate in pharmaceutical and industrial applications. The compound typically appears as a colorless to light yellow powder, with a melting point of approximately 78°C and a boiling point ranging from 254°C to 258°C. It demonstrates solubility in common organic solvents like chloroform, ethanol, and dimethyl sulfoxide but is insoluble in water.

The synthesis of 2,3,5,6-tetrafluoro-4-iodophenyl acetate typically involves the reaction of 2,3,5,6-tetrafluoro-4-methylphenol with iodine and acetic anhydride in the presence of a catalyst. This method allows for the introduction of both iodine and the acetate group into the aromatic ring. Purification is commonly achieved through recrystallization or column chromatography. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Studies on interaction mechanisms involving 2,3,5,6-tetrafluoro-4-iodophenyl acetate are ongoing. Its potential as a fluorescent probe suggests that it may interact with specific biomolecules or cellular components. Research is focused on understanding these interactions at a molecular level to optimize its application in biochemical assays and materials development.

Several compounds share structural similarities with 2,3,5,6-tetrafluoro-4-iodophenyl acetate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Distinguishing Features |

|---|---|---|

| 2,3,5,6-Tetrafluoro-4-iodophenol | C6HF4IO | Lacks the acetate group; primarily used as a phenolic compound. |

| 2-Iodo-1-(2,3,5-trifluorophenyl)ethanone | C9H7F3IO | Contains a different carbon skeleton; used in different synthetic pathways. |

| 2-Fluoro-4-iodophenyl acetate | C8H7FIO2 | Fewer fluorine atoms; different reactivity profile compared to tetrafluorinated derivatives. |

| 2,3-Difluoro-4-iodophenol | C6H4F2IO | Contains fewer fluorine atoms; less sterically hindered than tetrafluorinated variants. |

The presence of four fluorine atoms combined with an iodine atom distinguishes 2,3,5,6-tetrafluoro-4-iodophenyl acetate from other related compounds. This unique combination contributes to its reactivity and potential applications in various scientific fields .